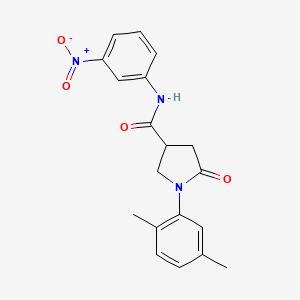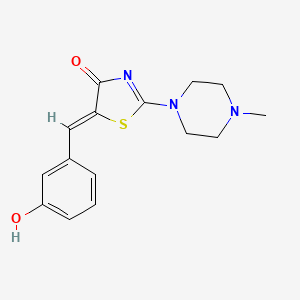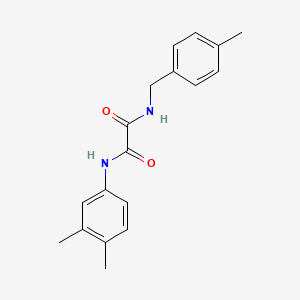
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is commonly known as DPP-3. It is a pyrrolidine-based molecule that has been shown to have various biological activities. DPP-3 has been studied for its potential use as a therapeutic agent in the treatment of several diseases, including cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of DPP-3 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and inflammation. DPP-3 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition leads to a decrease in cancer cell invasion and metastasis. DPP-3 has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
DPP-3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and invasion, as well as the production of inflammatory cytokines. DPP-3 has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPP-3 in lab experiments are its potent anti-tumor and anti-inflammatory activities. DPP-3 has been shown to be effective against various cancer cell lines and has also been shown to have anti-inflammatory activity. The limitations of using DPP-3 in lab experiments are its complex synthesis method and the limited availability of the compound.
Orientations Futures
There are several future directions for the research on DPP-3. One direction is to further investigate the mechanism of action of DPP-3. Another direction is to study the potential use of DPP-3 in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, the development of more efficient synthesis methods for DPP-3 could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of DPP-3 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis of DPP-3 are 2,5-dimethylphenylamine and 3-nitrobenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then reacted with pyrrolidine-3-carboxylic acid to form DPP-3. The final product is purified using column chromatography.
Applications De Recherche Scientifique
DPP-3 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPP-3 has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-13(2)17(8-12)21-11-14(9-18(21)23)19(24)20-15-4-3-5-16(10-15)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYSBXHWZWZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)

![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
methanol](/img/structure/B4894180.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)